(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-12-11-16(19-24-12)20-26(22,23)15-7-4-13(5-8-15)18-17(21)9-6-14-3-2-10-25-14/h2-11H,1H3,(H,18,21)(H,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZURJJRRPCEASN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide is a novel organic molecule that incorporates a thiophene moiety and an oxazole ring. This structural complexity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Structural Features
The compound features:
- Thiophene Ring : Known for its electronic properties and biological activity.
- Oxazole Ring : Associated with various pharmacological effects.
- Amide Linkage : Enhances solubility and bioavailability.
The biological activity of thiophene derivatives is attributed to their ability to interact with various biological targets, influencing multiple biochemical pathways. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with thiophene or oxazole rings often inhibit specific enzymes involved in disease processes.
- Antimicrobial Activity : Many thiophene derivatives exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds were tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation and induction of apoptosis. Notably, compounds targeting the mPGES-1 enzyme have shown promising results in reducing tumor growth by modulating inflammatory pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Bacterial Inhibition : Testing against Escherichia coli and Staphylococcus aureus demonstrated moderate to strong antibacterial effects. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Thiophene derivatives are often explored for their anti-inflammatory properties:
- Cytokine Modulation : Compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .
Case Studies
- Synthesis and Evaluation : A study synthesized several thiophene-based compounds and evaluated their biological activities. The results indicated that modifications to the thiophene ring significantly affected both antimicrobial and anticancer activities, highlighting structure–activity relationships (SAR) that could guide future drug design .
- Therapeutic Applications : In vivo studies demonstrated that certain derivatives exhibited significant efficacy in animal models for cancer therapy, suggesting that this class of compounds could be developed into effective therapeutic agents .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiophene & Oxazole | Anticancer, Antimicrobial |
| Thiophene Derivative A | Thiophene only | Antimicrobial |
| Oxazole Derivative B | Oxazole only | Anticancer |
Comparison with Similar Compounds
Table 1. Structural Comparison with Analogues
Key Observations :
- Heterocyclic Diversity : The 1,2-oxazole in the target compound is less common than 1,3,4-oxadiazoles () or 1,2,4-triazoles (). Oxazoles offer moderate electron-withdrawing effects, while thiazoles () enhance metabolic stability due to sulfur’s lipophilicity .
- Sulfur Functionalization : The sulfamoyl group in the target compound improves solubility compared to sulfanyl () or thioacetamide () groups, which may reduce polarity .
- Thiophene vs. Phenyl : The thiophen-2-yl group’s π-electron density could enhance target binding compared to substituted phenyl groups in or fluorophenyl in .
Key Observations :
- Sulfamoyl vs. Sulfanyl : Installing the sulfamoyl group likely requires sulfonylation of an aniline intermediate, whereas sulfanyl groups () derive from thiol-disulfide exchanges .
- Enamide Geometry : The (E)-configuration in the target compound may necessitate stereoselective synthesis, unlike the simpler acetamides in .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
